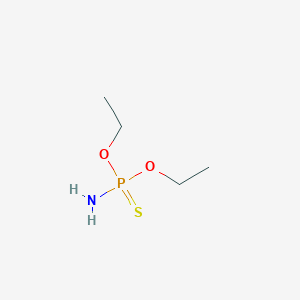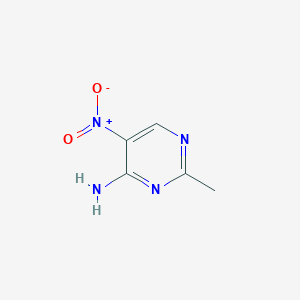
2-Methyl-5-nitropyrimidin-4-amine
Overview
Description
“2-Methyl-5-nitropyrimidin-4-amine” is a chemical compound with the molecular formula C5H6N4O2 and a molecular weight of 154.12674 . It is also known by several synonyms such as 2-amino-4-methyl-5-nitropyridine, 2-amino-5-nitro-4-picoline, 4-methyl-5-nitro-2-pyridinamine, and others . This compound has been used in the preparation of matrix mixtures required to study new technical developments for direct tissue analysis of peptides .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-nitropyrimidin-4-amine” can be represented by the SMILES string CC1=CC (=NC=C1 [N+] (=O) [O-])N . Unfortunately, specific details about the molecular structure analysis of this compound were not found in the search results.
Scientific Research Applications
Precursor for Functionalized Nitroenamines
2-Methyl-5-nitropyrimidin-4-amine has been identified as an effective precursor in the synthesis of functionalized nitroenamines. This compound, when reacted with primary amines, yields nitroenamines with a carbamoyl group, demonstrating its utility in synthetic chemistry (Nishiwaki et al., 2000).
Synthesis of Heterocyclic Systems
This compound is instrumental in the synthesis of novel heterocyclic systems, such as 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline. The versatility in creating diverse derivatives through reactions with amines showcases its significant role in developing new compounds for various applications (Banihashemi et al., 2020).
Role in the Synthesis of Agonists
2-Methyl-5-nitropyrimidin-4-amine analogs have been evaluated for their agonistic activities, specifically against human GPR119. These studies highlight the compound's potential in the development of pharmacologically active agents (Yang et al., 2013).
Synthesis of Pyrimidine Derivatives
The compound plays a crucial role in the synthesis of various pyrimidine derivatives. These derivatives are formed through reactions with carbonyl compounds, leading to the creation of functionalized 4-aminopyridines and other related structures (Nishiwaki et al., 2003).
Future Directions
While specific future directions for “2-Methyl-5-nitropyrimidin-4-amine” were not found in the search results, there is ongoing research in the field of pyrimidine derivatives. These compounds are being studied for their potential applications in various areas, including drug design and controlled drug delivery systems .
properties
IUPAC Name |
2-methyl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c1-3-7-2-4(9(10)11)5(6)8-3/h2H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDYBDCMXKTJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300927 | |
| Record name | 2-Methyl-5-nitro-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitropyrimidin-4-amine | |
CAS RN |
15579-59-6 | |
| Record name | 2-Methyl-5-nitro-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15579-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-nitro-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



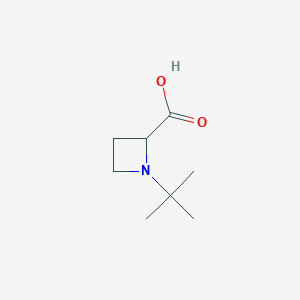
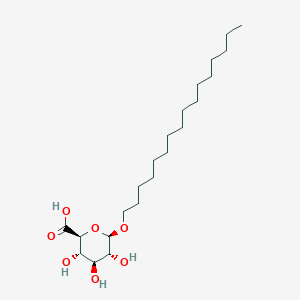
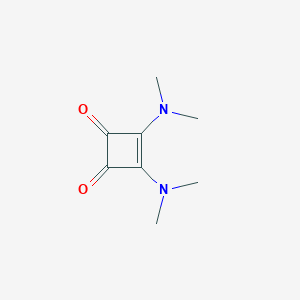




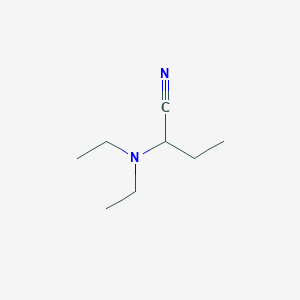



![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
